Product packaging for 1-Methyl-L-histidine hydrochloride(Cat. No.:)

1-Methyl-L-histidine hydrochloride

Cat. No.: B1499970
M. Wt: 205.64 g/mol
InChI Key: UYSVQTDJUMYKHZ-RGMNGODLSA-N
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Description

Nomenclature and Isomeric Considerations

The precise naming and differentiation from its isomers are critical for understanding the specific roles of 1-Methyl-L-histidine in biological systems.

1-Methyl-L-histidine is systematically named (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid. ontosight.aiguidechem.com In biochemical contexts, it is often referred to as N1-Methyl-L-histidine or, more specifically, τ-methylhistidine (tau-methylhistidine). hmdb.ca The 'τ' (tele) designation indicates that the methyl group is attached to the nitrogen atom of the imidazole (B134444) ring that is further from the alanine (B10760859) side chain. bevital.nowikipedia.org This nomenclature is crucial for distinguishing it from its isomer, 3-Methyl-L-histidine. hmdb.cahmdb.ca

Synonyms for 1-Methyl-L-histidine:

Synonym Source
1-MHis HMDB
1-N-Methyl-L-histidine HMDB
L-1-Methylhistidine HMDB
N1-Methyl-L-histidine PubChem
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid Ontosight

1-Methyl-L-histidine is structurally isomeric with 3-Methyl-L-histidine. rupahealth.comrupahealth.com The key difference lies in the position of the methyl group on the imidazole ring. In 3-Methyl-L-histidine, the methyl group is attached to the nitrogen atom closer to the side chain, designated as the 'π' (pros) position. hmdb.cabevital.no This seemingly minor structural variance leads to significant differences in their biochemical origins and metabolic significance. nih.govrupahealth.com While 1-Methyl-L-histidine is primarily derived from dietary sources, particularly the dipeptide anserine (B1665513) found in meat, 3-Methyl-L-histidine is an endogenous product of the breakdown of myofibrillar proteins like actin and myosin. nih.govrupahealth.combevital.no Therefore, accurately distinguishing between these two isomers is vital in metabolic studies. rupahealth.comrupahealth.com

Nomenclature Distinctions:

Feature 1-Methyl-L-histidine 3-Methyl-L-histidine
Systematic Name (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid (2S)-2-amino-3-(3-methyl-1H-imidazol-4-yl)propanoic acid
IUPAC Abbreviation τ-Methylhistidine π-Methylhistidine
Nitrogen Position N-tele (far) N-pros (near)

| Primary Origin | Dietary (from anserine) | Endogenous (from actin/myosin breakdown) |

It is important to note that historical inconsistencies in nomenclature exist in the literature, with some older texts and databases using the terms interchangeably or incorrectly. hmdb.cahmdb.ca However, current IUPAC recommendations clarify the distinction based on the 'tele' and 'pros' positions. hmdb.cabevital.no

Contextual Positioning within Histidine Biochemistry

Understanding the role of 1-Methyl-L-histidine hydrochloride requires placing it within the broader context of histidine biochemistry.

1-Methyl-L-histidine is a direct derivative of L-histidine, an essential amino acid that plays numerous critical roles in the body. nih.govnih.gov L-histidine is a precursor for the synthesis of histamine (B1213489), a key molecule in immune responses and gastric acid secretion, and is a component of important proteins and dipeptides like carnosine. nih.govnih.govmdpi.com The formation of 1-Methyl-L-histidine occurs through the methylation of a histidine residue, a process that modifies the properties and metabolic fate of the original amino acid.

1-Methyl-L-histidine is classified as a methylated amino acid and a histidine derivative. hmdb.cabioaustralis.com Methylation is a common post-translational modification that can alter the function and metabolism of amino acids and proteins. ontosight.ai As a histidine derivative, it shares the basic structure of histidine but with a methyl group addition that prevents it from being re-utilized in protein synthesis. nih.govontosight.ai

The primary significance of 1-Methyl-L-histidine in human biological systems is as a biomarker for the intake of certain types of meat, such as poultry and fish, which are rich in the dipeptide anserine (β-alanyl-1-methyl-L-histidine). nih.govrupahealth.com Upon consumption, anserine is hydrolyzed, releasing 1-Methyl-L-histidine, which is then absorbed and excreted in the urine. nih.govrupahealth.com Unlike its isomer, 3-methylhistidine, which is a marker for endogenous muscle protein breakdown, 1-methylhistidine is not formed in the human body. nih.govbevital.no This makes it a valuable tool in nutritional science for assessing dietary patterns. bioaustralis.com Research has also explored its potential connections to various health conditions, although its direct physiological roles, unlike its parent compound L-histidine, are not well-established. rupahealth.comhmdb.cabiosynth.com

Key Biological Roles of L-Histidine and its Derivatives:

Compound Key Role(s)
L-Histidine Protein synthesis, precursor to histamine and carnosine, proton buffering, metal ion chelation. nih.govnih.gov
1-Methyl-L-histidine Biomarker for dietary meat intake (from anserine). nih.govrupahealth.com
3-Methyl-L-histidine Biomarker for endogenous muscle protein breakdown (from actin and myosin). nih.govontosight.aibevital.no
Histamine Neurotransmitter, mediator of allergic reactions and gastric acid secretion. nih.gov

| Carnosine | Antioxidant, pH buffer in muscle. nih.govmdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClN3O2 B1499970 1-Methyl-L-histidine hydrochloride

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1

InChI Key

UYSVQTDJUMYKHZ-RGMNGODLSA-N

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl

sequence

X

Origin of Product

United States

Biosynthetic Pathways and Endogenous Formation

Post-Translational Protein Methylation

Post-translational modifications (PTMs) are crucial enzymatic processes that expand the functional diversity of proteins after their synthesis. nih.gov One such modification is methylation, the addition of a methyl group to an amino acid residue, which can significantly alter a protein's function and interactions. nih.govnih.gov While lysine (B10760008) and arginine are the most extensively studied methylated amino acids, histidine methylation has emerged as a significant and widespread PTM. nih.govbiorxiv.orgoup.com

Enzymatic Methylation of Histidine Residues in Proteins

The methylation of histidine residues within a protein is a targeted enzymatic reaction. nih.govresearchgate.net This process involves the covalent attachment of a methyl group to one of the nitrogen atoms in the imidazole (B134444) ring of a histidine side chain. nih.govhmdb.ca This modification can result in the formation of either 1-methylhistidine (1-MeH) or 3-methylhistidine (3-MeH). nih.govoup.com The enzymes responsible for this reaction are known as protein histidine methyltransferases (PHMTs). nih.gov

For many years, the enzymes responsible for histidine methylation remained elusive. nih.govnih.gov However, recent research has led to the identification and characterization of specific protein histidine methyltransferases, shedding light on the molecular machinery behind this modification. biorxiv.orgnih.gov

Initially, SETD3 was thought to be a histone lysine methyltransferase. nih.govelifesciences.org However, subsequent research revealed that its primary and authentic substrate is actin, a highly abundant protein crucial for cytoskeletal structure and function. nih.govelifesciences.orgmdpi.com SETD3 specifically catalyzes the methylation of the histidine at position 73 (His73) of β-actin, producing 3-methylhistidine (Nτ-methylhistidine). mdpi.comuniprot.orgnih.gov While SETD3 is primarily known for producing 3-methylhistidine, it is a key enzyme in the broader context of protein histidine methylation. hmdb.canih.gov

METTL9 has been identified as a major enzyme responsible for the formation of 1-methylhistidine in mammalian proteomes. nih.gov This enzyme exhibits broad specificity, targeting a significant number of proteins. nih.gov METTL9 recognizes and methylates the second histidine residue within a specific "His-x-His" (HxH) motif, where 'x' is typically a small amino acid. nih.govnih.govnih.gov The discovery of METTL9 has revealed that 1-methylhistidine is a much more common protein modification than previously thought. nih.gov

Table 1: Comparison of SETD3 and METTL9

FeatureSETD3METTL9
Primary Product 3-Methylhistidine (Nτ-methylhistidine)1-Methylhistidine (Nπ-methylhistidine)
Primary Substrate Actin (at His73)Proteins with a "His-x-His" (HxH) motif
Specificity Highly specific for actinBroad specificity for numerous proteins
References nih.govmdpi.comuniprot.orgnih.gov nih.govnih.govnih.gov
Methyl Donor Substrates in Histidine Methylation

The enzymatic transfer of a methyl group requires a donor molecule that provides the methyl group.

The universal methyl donor for almost all biological methylation reactions, including histidine methylation, is S-Adenosylmethionine (SAM or AdoMet). nih.govnih.govtsukuba.ac.jpbiorxiv.org Both SETD3 and METTL9 are SAM-dependent methyltransferases. mdpi.comnih.govbiorxiv.org They bind SAM and facilitate the transfer of its activated methyl group to the nitrogen atom of a histidine residue within a target protein. nih.govnih.gov This reaction yields a methylated protein and S-adenosylhomocysteine (SAH) as a byproduct. nih.gov The availability of SAM within the cell can therefore influence the extent of protein histidine methylation. researchgate.net

Substrate Specificity and Recognition Motifs

The primary enzyme responsible for the majority of 1-methylhistidine formation in mammals is Methyltransferase-like protein 9 (METTL9). nih.gov METTL9 exhibits a remarkable specificity for its substrates, recognizing a particular amino acid sequence known as the His-x-His (HxH) motif. nih.govuniprot.org In this motif, 'x' represents another amino acid, preferably one with a small side chain such as alanine (B10760859), cysteine, glycine, or serine. nih.govuniprot.orgoup.com

Structural and biochemical studies have revealed that METTL9 specifically methylates the second histidine residue within the HxH motif. uniprot.orgnih.govresearchgate.netnih.gov The first histidine in the motif acts as a recognition signature, guiding the enzyme to its target. uniprot.orgnih.govresearchgate.netnih.gov The small "x" residue is crucial as it fits into a confined substrate pocket within the enzyme, and a larger residue would cause steric hindrance. nih.govnih.gov Research has also shown that certain amino acids in the 'x' position, such as isoleucine, proline, or valine, can significantly reduce the efficiency of methylation by METTL9. oup.com

Target Proteins and Associated Functional Consequences

METTL9-mediated methylation of the HxH motif has been identified in a variety of proteins, leading to diverse functional outcomes.

Methylhistidine is known to be produced in muscle cells through the methylation of actin and myosin, which are crucial proteins for muscle contraction. smpdb.canih.gov While 3-methylhistidine is a well-established marker for muscle protein breakdown, 1-methylhistidine is also formed in these proteins. rupahealth.comresearchgate.net The methylation of histidine residues in actin and myosin is a post-translational event. researchgate.net

The 60S ribosomal protein L3 (RPL3) is another key target for histidine methylation. nih.govoup.com Specifically, the τ-N-methylhistidine (3-methylhistidine) modification on His245 of RPL3 has been shown to be catalyzed by the enzyme METTL18. nih.govoup.comoup.com This methylation event can slow down the process of translation elongation, particularly at tyrosine codons, which in turn promotes the proper folding of newly synthesized proteins and helps maintain cellular proteostasis. nih.gov While this section focuses on RPL3 methylation in the context of histidine modification, it's important to note the distinction in the specific isomer and the catalyzing enzyme compared to METTL9-mediated 1-methylhistidine formation.

The immunomodulatory protein S100A9 is a significant substrate for METTL9. nih.govnih.gov S100A9, which often forms a heterodimer with S100A8, is primarily expressed in neutrophils and monocytes. nih.gov METTL9 specifically methylates the His107 residue of S100A9. nih.gov This methylation has been shown to have functional consequences, including the suppression of the anti-Staphylococcus aureus activity of neutrophils. nih.gov The addition of a methyl group to His107 can also reduce the protein's ability to bind to zinc. nih.govnih.gov

Mechanisms of Methylation and Imidazole Ring Specificity

The specificity of METTL9 for the N1 (pros) position of the histidine imidazole ring is a key aspect of its function. nih.gov Structural analyses have shown that within the active site of METTL9, the histidine's imidazole ring is positioned in a pocket lined with an aspartate residue. nih.gov This aspartate forms a hydrogen bond with the N3 (tele) nitrogen of the imidazole ring. nih.gov This interaction effectively orients the N1 nitrogen towards the methyl donor, S-adenosylmethionine (SAM), facilitating the transfer of the methyl group to the N1 position through an SN2 mechanism. nih.gov This precise positioning ensures that only 1-methylhistidine is formed, and not its isomer, 3-methylhistidine. nih.gov

Data Tables

Table 1: Key Proteins Involved in 1-Methyl-L-histidine Formation

ProteinFunctionRole in 1-Methyl-L-histidine Formation
METTL9 MethyltransferaseThe primary enzyme that catalyzes the formation of 1-methylhistidine by recognizing and methylating the His-x-His motif in various proteins. nih.govuniprot.orgnih.gov
Actin Muscle ProteinA substrate for histidine methylation, contributing to the endogenous pool of methylhistidine. smpdb.canih.govresearchgate.net
Myosin Muscle ProteinAnother key muscle protein that undergoes histidine methylation. smpdb.canih.govresearchgate.net
RPL3 Ribosomal ProteinA component of the large ribosomal subunit that is a target for histidine methylation, although primarily for the 3-methylhistidine isomer by METTL18. nih.govoup.comoup.com
S100A9 Immunomodulatory ProteinA prominent substrate of METTL9, with methylation at His107 affecting its function. nih.govnih.govnih.gov
N1-Methylation Stereospecificity

The methylation of histidine is a highly specific enzymatic process. While methylation can occur at either the N1 (N-π) or N3 (N-τ) position of the imidazole ring, distinct enzymes catalyze each reaction. hmdb.canih.gov The enzyme METTL9 has been identified as a key N1-specific protein histidine methyltransferase in mammals, responsible for a significant portion of N1-histidine methylation in various cells and tissues. nih.gov

METTL9 achieves its specificity by recognizing and binding to a particular amino acid sequence known as the "His-x-His" (HxH) motif, where 'x' is a small amino acid residue. nih.govnih.govresearchgate.net Structural and biochemical studies have shown that METTL9 specifically methylates the second histidine residue within this motif. nih.govnih.gov The first histidine acts as a recognition signature, fitting into a specific pocket in the enzyme. nih.gov Upon binding, the enzyme stabilizes the imidazole ring of the target histidine, presenting the N1 atom to the methyl donor, S-adenosylmethionine (SAM), for the methyl group transfer. nih.govresearchgate.net This precise mechanism ensures that methylation occurs specifically at the N1 position.

Other protein histidine methyltransferases, such as SETD3 and METTL18, are known to catalyze N3-methylation on specific protein targets like actin and ribosomal protein L3, respectively. hmdb.casmpdb.canih.gov

Table 1: Key Enzymes in Histidine Methylation

EnzymeMethylation PositionSubstrate/MotifFunction
METTL9N1 (N-π)Proteins with "His-x-His" (HxH) motifN1-specific methylation of various protein substrates. nih.govnih.gov
SETD3N3 (N-τ)Actin (specifically His73)N3-methylation of actin, involved in muscle contraction. hmdb.casmpdb.canih.gov
METTL18N3 (N-τ)Ribosomal Protein L3 (RPL3) (specifically His245)N3-methylation of a ribosomal protein, role in translation. hmdb.casmpdb.ca
Influence on Histidine Protonation and Tautomerization States

The imidazole side chain of histidine has a pKa value near physiological pH, allowing it to exist in different protonation and tautomeric states. nih.govmeihonglab.com In its neutral form, the imidazole ring exists as two distinct tautomers: the N-π (N1) protonated form and the N-τ (N3) protonated form. nih.gov These forms are in equilibrium.

The addition of a methyl group to the N1 position of the imidazole ring fundamentally alters these properties. nih.gov Methylation at the N1 position "locks" the imidazole ring into a specific state, preventing the tautomerization between the N-π and N-τ forms. nih.gov This modification also impacts the ring's ability to be protonated and its capacity to chelate metal ions like zinc, copper, and iron. nih.gov By fixing the tautomeric state and altering its electrochemical properties, N1-methylation serves as a stable post-translational modification that can modulate a protein's structure, function, and interactions. nih.gov

Formation through Dipeptide Metabolism

Beyond direct protein methylation, 1-Methyl-L-histidine is also a product of the metabolic breakdown of certain histidine-containing dipeptides (HCDs). nih.gov This pathway is particularly relevant in tissues like skeletal muscle where these dipeptides are abundant. nih.govnih.gov

Anserine (B1665513) Degradation as a Source

1-Methyl-L-histidine can be formed from the degradation of the dipeptide anserine. nih.gov Anserine is composed of β-alanine and a methylated histidine residue. nih.gov The hydrolysis of anserine by specific enzymes, known as carnosinases or Xaa–methyl-His dipeptidases, breaks the peptide bond, releasing β-alanine and 1-Methyl-L-histidine. nih.govrsc.org

It is important to note a historical confusion in scientific literature regarding the nomenclature of anserine. hmdb.casmpdb.ca Anserine is correctly identified as β-alanyl-N-π-methyl-L-histidine (meaning the methyl group is on the N-π or N1 position). nih.gov However, it has often been incorrectly referred to as β-alanyl-N-τ-methyl-L-histidine (N3-methylated). smpdb.canih.gov Consequently, while anserine degradation is a source of 1-methylhistidine, care must be taken when interpreting older literature. nih.gov

Metabolic Fate and Intermediary Pathways

Release from Protein Catabolism

1-Methyl-L-histidine is a component of major myofibrillar proteins, specifically actin and myosin, which are abundant in skeletal muscle. hmdb.casmpdb.ca The methylation of histidine residues to form 1-methylhistidine occurs as a post-translational modification within these proteins. hmdb.ca Consequently, the breakdown of these muscle proteins, a process known as protein catabolism, releases 1-methylhistidine into the circulation. hmdb.casmpdb.casmpdb.ca This release is a normal part of muscle protein turnover. researchgate.net Beyond muscle, dietary sources are the primary origin of 1-methylhistidine in the human body, stemming from the metabolic breakdown of anserine (B1665513) found in meat and fish. rupahealth.commdpi.comnih.gov

A critical aspect of 1-methylhistidine's metabolic fate is its inability to be reincorporated into new proteins. hmdb.casmpdb.ca Unlike its precursor, L-histidine, which can be used for the synthesis of new proteins, released 1-methylhistidine is not recognized by the protein synthesis machinery. hmdb.ca Once liberated from the degradation of actin and myosin or absorbed from dietary sources, it is considered a terminal product of this pathway. This characteristic means its presence and concentration in bodily fluids and urine are direct indicators of its rate of appearance from either endogenous protein breakdown or dietary intake. smpdb.cabioaustralis.com The compound is ultimately excreted from the body, primarily via the kidneys. smpdb.carupahealth.com

FeatureDescriptionSource
Origin Post-translational modification of histidine in actin and myosin; dietary anserine. hmdb.carupahealth.commdpi.comnih.gov
Release Mechanism Protein catabolism (breakdown of muscle proteins). hmdb.casmpdb.casmpdb.ca
Metabolic Fate Not reutilized for protein synthesis. hmdb.casmpdb.ca
Excretion Primarily excreted in the urine. smpdb.carupahealth.com

Integration within Broader Histidine Metabolic Networks

While 1-methylhistidine itself is not synthesized from a free pool of L-histidine in humans, its metabolism is intrinsically linked to the broader network of histidine metabolic pathways. mdpi.comnih.gov Histidine can undergo several transformations, including decarboxylation to form histamine (B1213489), degradation to urocanate, or condensation with β-alanine to form carnosine. mdpi.comnih.gov 1-Methylhistidine's connection to this network is primarily through its relationship with the dipeptides carnosine and anserine and its indirect association with histamine pathways. ontosight.airesearchgate.net

Histamine is a crucial biogenic amine synthesized directly from L-histidine. nih.govnumberanalytics.com 1-Methyl-L-histidine's interaction with histamine metabolism is not as a direct precursor but through more subtle modulatory roles.

The synthesis of histamine is a one-step process catalyzed by the enzyme L-histidine decarboxylase (HDC), which acts on L-histidine. nih.govnih.govyoutube.com 1-Methyl-L-histidine does not serve as a substrate for this enzyme. The relationship is therefore indirect, rooted in their common origin from the broader pool of histidine and its derivatives. Dietary intake of L-histidine has been shown to influence the levels of histamine in the brain and other tissues, highlighting the precursor-product relationship. nih.govnih.govresearchgate.net Since 1-methylhistidine is primarily derived from dietary anserine, its levels reflect meat consumption rather than the endogenous pathways that regulate histamine synthesis. rupahealth.commdpi.com

Research suggests that 1-methyl-L-histidine may play a role in modulating the enzymes responsible for breaking down histamine. ontosight.ai Histamine is primarily metabolized by two enzymes: histamine N-methyltransferase (HMT), which methylates histamine to form tele-methylhistamine, and diamine oxidase (DAO), which oxidatively deaminates it. mdpi.comyoutube.comsigmaaldrich.com 1-Methyl-L-histidine has been reported to act as an inhibitor of histamine-metabolizing enzymes, such as HMT. ontosight.ai By inhibiting these enzymes, 1-methyl-L-histidine could potentially influence the local concentration and duration of action of histamine.

EnzymeAction on HistamineModulation by 1-Methyl-L-histidineSource
L-histidine decarboxylase (HDC) Synthesizes histamine from L-histidine.1-MH is not a substrate. nih.govnih.govyoutube.com
Histamine N-methyltransferase (HMT) Methylates histamine for degradation.Potentially inhibited by 1-MH. mdpi.comontosight.aisigmaaldrich.com
Diamine Oxidase (DAO) Oxidizes histamine for degradation.- mdpi.comyoutube.com

The most direct metabolic link for 1-methyl-L-histidine is with the histidine-containing dipeptides, carnosine and anserine, which are found in high concentrations in muscle and brain tissue. nih.gov

Carnosine (β-alanyl-L-histidine) is synthesized from L-histidine and β-alanine. researchgate.netnih.gov Anserine, a methylated form of carnosine, can be synthesized via two main routes: the direct methylation of carnosine or the enzymatic joining of β-alanine with 1-methyl-L-histidine by carnosine synthase. researchgate.net It is important to note a discrepancy in the literature, where anserine is identified as both β-alanyl-1-methyl-L-histidine nih.govepa.gov and β-alanyl-3-methyl-L-histidine. mdpi.comwikipedia.org

The primary source of 1-methyl-L-histidine in humans is the breakdown of dietary anserine. rupahealth.commdpi.com When meat containing anserine is consumed, the dipeptide is hydrolyzed back into its constituent parts, β-alanine and 1-methyl-L-histidine. rupahealth.com Furthermore, there is evidence that high levels of 1-methyl-L-histidine may inhibit carnosinase, the enzyme responsible for the degradation of carnosine. This suggests a potential feedback mechanism where a product of anserine degradation could influence the metabolism of the related dipeptide, carnosine.

CompoundRelationship with 1-Methyl-L-histidineMetabolic ProcessSource
Carnosine Structurally related dipeptide.Its degradation enzyme, carnosinase, may be inhibited by 1-MH.
Anserine Dipeptide containing a methylated histidine.1-MH is a degradation product of dietary anserine. 1-MH can also be a precursor for anserine synthesis. rupahealth.commdpi.comresearchgate.net

Interactions with Histamine Metabolic Pathways

Excretion Pathways and Elimination

The primary route for the elimination of 1-Methyl-L-histidine from the body is through renal excretion. rupahealth.comsmpdb.canih.gov After entering the bloodstream, either through intestinal absorption from dietary sources or release from muscle protein breakdown, 1-MH is efficiently filtered by the kidneys and excreted in the urine. smpdb.canih.gov

Research indicates that 1-MH has a high renal clearance, meaning it is effectively removed from the blood as it passes through the kidneys. bevital.no The elimination kinetics have been shown to follow a first-order process. nih.gov The half-life of 1-MH has been reported to be between 11.7 and 18 hours. rupahealth.combevital.no Because it is not reutilized in the body, its rate of urinary excretion directly reflects its rate of entry into the circulation. foodb.cahmdb.ca

The concentration of 1-MH in urine is a sensitive and objective indicator of recent meat consumption, particularly red meat. rupahealth.comsmpdb.cahmdb.ca Studies have demonstrated a strong linear relationship between the amount of meat ingested and the subsequent increase in urinary 1-MH excretion. nih.gov Consequently, individuals who consume meat (omnivores) exhibit significantly higher levels of urinary 1-MH compared to vegetarians. rupahealth.com It is important to note that, unlike the related compound 3-methylhistidine, the excretion of 1-MH is not typically elevated by muscle catabolism resulting from trauma or injury, making it a more specific marker for dietary intake. rupahealth.com

Research Findings on 1-Methyl-L-histidine Elimination

ParameterFindingSource(s)
Primary Excretion Route Urine rupahealth.comsmpdb.canih.gov
Renal Handling High renal clearance bevital.no
Elimination Kinetics First-order kinetics nih.gov
Reported Half-Life 11.7 to 18 hours rupahealth.combevital.no
Normal Plasma Concentration 0.5 - 15.0 µmol/L bevital.no
Normal Urine Concentration 17.7 - 153.8 µmol/mmol of creatinine (B1669602) smpdb.cahmdb.ca
Primary Influencing Factor Dietary meat intake (especially red meat) rupahealth.comhmdb.canih.gov
Other Influencing Factors Renal function bevital.no

Biological Roles and Mechanistic Implications

Role in Protein Function and Regulation via Post-Translational Modification

1-Methyl-L-histidine, also known as τ-methylhistidine, is formed through the post-translational methylation of histidine residues within proteins. This modification is a covalent event catalyzed by specific enzymes known as protein histidine N-methyltransferases (PHMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the τ-nitrogen (N1) of the histidine imidazole (B134444) ring. nih.gov This seemingly subtle addition of a methyl group has profound effects on the biochemical properties of the histidine residue, thereby regulating the function of the modified protein. nih.gov Two of the most well-characterized enzymes responsible for this modification are SETD3 and METTL18, which target specific histidine residues in actin and ribosomal proteins, respectively. nih.govnih.govhmdb.ca

Table 1: Key Enzymes in 1-Methylhistidine Modification

EnzymePrimary Protein SubstrateSpecific Histidine ResidueKey Functional Outcome
SETD3β-actinHistidine-73 (His73)Regulation of cytoskeleton dynamics and muscle contraction elifesciences.orgrepec.org
METTL18Ribosomal Protein L3 (RPL3)Histidine-245 (His245)Modulation of ribosome biogenesis and protein translation nih.govoup.com

The methylation of histidine to 1-methylhistidine can alter a protein's structure and its interactions with other molecules. In the case of β-actin, methylation at His73 by the enzyme SETD3 has been shown to stabilize actin filaments. elifesciences.org This modification reduces the rate of nucleotide exchange on actin monomers and modestly accelerates the assembly of actin filaments. hmdb.ca The addition of the methyl group influences the local conformation, which in turn affects the polymerization dynamics and the stability of the resulting F-actin structures. elifesciences.orgbiologists.com This stabilization is crucial for maintaining the integrity of the cytoskeleton. The interaction between SETD3 and the actin peptide is highly specific, involving an extensive network of contacts that position the His73 residue within the enzyme's catalytic pocket for precise methyl transfer. repec.org

The imidazole ring of histidine is a critical ligand for coordinating divalent metal ions like zinc (Zn2+), copper (Cu2+), and iron (Fe2+) within metalloproteins. nih.gov The methylation of one of the nitrogen atoms in this ring inherently alters its electron density and steric properties, which may affect the protein's metal-binding affinity. nih.gov Research on the methyltransferase METTL9, which catalyzes N1-histidine methylation within "HxH" motifs (a known metal-binding sequence), has shown that the presence of zinc ions can substantially inhibit the methylation process. nih.govnih.gov This suggests a competitive relationship between zinc binding and histidine methylation, implying that this post-translational modification could serve as a regulatory switch for a protein's ability to chelate metal ions. nih.gov By blocking a potential coordination site, N1-methylation could decrease the affinity for a metal ion or modulate the geometry of the metal-binding site, thereby influencing the protein's function in metal-dependent processes. nih.gov

Histidine residues are frequently found in the active sites of enzymes, where they act as general acids or bases by donating or accepting protons during catalytic cycles. nih.gov The methylation of the N1-nitrogen fixes the tautomeric state of the imidazole ring and increases its pKa, which can have significant consequences for its catalytic function. doaj.org A study using a peroxidase-mimetic system demonstrated that methylation at different nitrogen positions of histidine could tune the catalytic activity of hemin, an iron-containing compound. doaj.org Specifically, methylation at the Nε (N3) position enhanced catalysis, while methylation at the Nδ (N1) position, creating a 1-methylhistidine analog, led to strong binding that inhibited the oxidative activity of the hemin iron, likely by hindering substrate access. doaj.org This suggests that N1-methylation of a catalytic histidine residue within an enzyme could act as a negative regulator, diminishing or ablating its catalytic efficiency by altering its proton transfer capability and interaction with substrates. doaj.org

The post-translational formation of 1-methylhistidine plays a direct role in the assembly of critical cellular structures. The most prominent example is the SETD3-mediated methylation of actin at His73. nih.govelifesciences.org This modification is vital for the proper polymerization of actin filaments, which are the building blocks of the cytoskeleton. biologists.com Research has shown that SETD3 enhances F-actin polymerization on mitochondria, and its absence leads to a diminished F-actin network around these organelles. biologists.comnih.gov This impacts mitochondrial morphology, movement, and function. Furthermore, the methylation of actin is essential for smooth muscle contractility; mice lacking SETD3 exhibit impaired uterine smooth muscle contraction. hmdb.ca This highlights the importance of 1-methylhistidine in regulating the assembly and function of the actin cytoskeleton, which is fundamental to cell shape, motility, and internal organization. biologists.com

Histidine methylation is also a key regulator of protein synthesis. The enzyme METTL18 specifically methylates His245 of the 60S ribosomal protein L3 (RPL3). nih.govoup.com This modification is important for the optimal biogenesis and function of the ribosome. hmdb.caoup.com Studies have revealed that the methylation of RPL3 modulates the rate of translation elongation. nih.gov Specifically, it slows down the ribosome's movement across tyrosine codons. nih.govnih.gov This pause allows more time for the nascent polypeptide chain to fold correctly as it emerges from the ribosome, thereby ensuring proteome integrity and protecting cells from the aggregation of improperly folded proteins. nih.gov Therefore, 1-methylhistidine formation on ribosomal components acts as a sophisticated control mechanism to fine-tune the speed and fidelity of protein translation. nih.govnih.gov

Physiological Indicators of Myofibrillar Protein Dynamics

1-Methylhistidine is a well-established and sensitive biomarker for the rate of myofibrillar protein breakdown. researchgate.net The primary contractile proteins in skeletal muscle, actin and myosin, are rich in histidine residues that are post-translationally methylated to form 1-methylhistidine and 3-methylhistidine. bevital.no During muscle protein catabolism, these proteins are broken down, and the modified amino acids are released into the bloodstream.

Unlike other amino acids, 1-methylhistidine cannot be reutilized for the synthesis of new proteins and is quantitatively excreted in the urine. hmdb.ca This makes its urinary excretion rate directly proportional to the rate of muscle protein degradation. researchgate.net Consequently, measuring urinary 1-methylhistidine levels provides a non-invasive method to assess muscle protein turnover and catabolism in various physiological and pathological states, such as after intense physical exercise, in muscle wasting diseases, or following physical injury. researchgate.netnih.gov It is estimated that approximately 75% of the 1-methylhistidine in the human body originates from skeletal muscle. hmdb.ca

Table 2: Reference Concentrations of 1-Methylhistidine as a Biomarker

Biological FluidTypical Concentration RangeClinical Indication
Urine17.7 - 153.8 µmol/mmol of creatinine (B1669602) hmdb.caIndex of myofibrillar protein breakdown
Blood Plasma9.8 - 15.6 µM hmdb.caIndicator of muscle catabolism and dietary meat intake

While urinary 1-methylhistidine is a strong indicator of endogenous muscle breakdown, its levels can also be moderately influenced by the dietary intake of meat, as the dipeptide anserine (B1665513) found in animal muscle tissue is a source of 1-methylhistidine. rupahealth.com

Contribution to Cellular Processes

Beyond its role as a biomarker, the post-translational modification that produces protein-bound 1-methyl-L-histidine has direct implications for cellular function, particularly in cytoskeletal organization and energy metabolism.

The methylation of histidine to form 1-methyl-L-histidine within actin filaments has a direct impact on cytoskeletal dynamics. Specifically, the methylation of the histidine at position 73 (His73) of β-actin, catalyzed by the enzyme SET domain-containing protein 3 (SETD3), influences the properties of the actin monomer and its polymerization. pathbank.org This modification has been shown to stabilize actin filaments and promote smooth muscle contraction. nih.gov Research indicates that this methylation event can modestly accelerate the assembly of actin filaments and reduce the rate of nucleotide exchange on actin monomers, thereby contributing to the regulation and stability of the cytoskeleton. pathbank.org

While 1-methyl-L-histidine itself is primarily a waste product of protein breakdown, its parent molecule, histidine, and related compounds are involved in metabolic processes related to energy production. news-medical.net Histidine-containing dipeptides, such as carnosine, play a crucial role as intracellular pH buffers, particularly in muscle tissue during intense anaerobic exercise. nih.gov This buffering capacity helps to neutralize the accumulation of protons (H+) that results from lactic acid production and ATP hydrolysis, thereby delaying fatigue. nih.gov The metabolic pathways involving histidine can ultimately lead to the formation of glutamate, which can be converted into α-ketoglutarate, an intermediate of the citric acid cycle, a core process of cellular energy production. news-medical.net

Enzymatic Substrate and Interaction Mechanisms

The metabolism of 1-methyl-L-histidine is linked to the activity of specific enzymes that either create it as a post-translational modification or utilize it as a substrate.

1-Methyl-L-histidine can serve as a substrate for the enzyme carnosine synthase I. hmdb.ca This enzyme catalyzes the formation of dipeptides from β-alanine and a histidine-related amino acid. nih.gov While carnosine synthase typically synthesizes carnosine from β-alanine and L-histidine, it can also utilize 1-methyl-L-histidine to produce ophidine (also known as balenine), which is β-alanyl-1-methyl-L-histidine. nih.gov This methylated dipeptide is found in the skeletal muscle and brains of certain species and, like carnosine, is believed to function as a pH buffer and antioxidant. The interaction demonstrates that although free 1-methyl-L-histidine is not used for protein building, it can be incorporated into specialized small molecules by specific enzymatic pathways. hmdb.ca

Substrate for Cytosolic Non-Specific Dipeptidase

1-Methyl-L-histidine is intrinsically linked to the function of Cytosolic Non-specific Dipeptidase (EC 3.4.13.18), an enzyme also known as carnosine dipeptidase 2 or CNDP2. googleapis.com This enzyme is a metallopeptidase belonging to the M20A family that catalyzes the hydrolysis of various dipeptides. google.com While 1-Methyl-L-histidine itself is not the direct substrate, it is a key component of the dipeptide anserine (β-alanyl-1-methyl-L-histidine), which is hydrolyzed by this class of enzymes. nih.govacs.org

The enzymatic action of cytosolic nonspecific dipeptidase on anserine cleaves the peptide bond, releasing its two constituent amino acids: β-alanine and 1-Methyl-L-histidine. nih.gov This hydrolytic process is a crucial step in the metabolic pathway of dietary anserine. umich.edu The enzyme exhibits broad substrate specificity, acting on various dipeptides, but its ability to hydrolyze anserine is a key source of free 1-Methyl-L-histidine in the body. nih.govresearchgate.net Human tissue carnosinase (CN2), another name for this enzyme, is ubiquitously expressed in human tissues and is dependent on manganese ions (Mn²⁺) for its activity. nih.gov

The table below summarizes the enzymatic reaction involving anserine and Cytosolic Non-specific Dipeptidase.

EnzymeSubstrateProductsRole of 1-Methyl-L-histidine
Cytosolic Non-specific Dipeptidase (CNDP2)Anserine (β-alanyl-1-methyl-L-histidine)β-alanine + 1-Methyl-L-histidineProduct

Enzymatic Reactivity with Histidine Ammonia-Lyase Derivatives

Histidine ammonia-lyase (HAL) (EC 4.3.1.3), also known as histidase, is the primary regulatory enzyme in the catabolism of L-histidine. justia.com It catalyzes the non-oxidative deamination of L-histidine to form trans-urocanic acid and ammonia. justia.comresearchgate.net While the enzyme's principal substrate is L-histidine, studies on its substrate specificity have shown that it can act on a narrow range of related compounds. google.com

Research indicates that Histidine ammonia-lyase exhibits activity towards Nτ-methylhistidine, which is an alternate name for 1-Methyl-L-histidine. google.commsu.ru This demonstrates that methylation at the tau (tele) position of the imidazole ring does not completely prevent the enzyme from recognizing and acting upon the histidine backbone. However, the enzyme shows strict specificity for L-histidine, and various other histidine derivatives act as competitive inhibitors rather than substrates, such as L-histidine methyl ester. google.com The catalytic mechanism of HAL involves an electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from the enzyme's own amino acid backbone. justia.com This cofactor facilitates the elimination of ammonia from the substrate. researchgate.net

Interactions with Monoclonal Antibodies

The interaction of amino acids with monoclonal antibodies (mAbs) is a critical aspect of pharmaceutical formulation, where they are often used as excipients to ensure the stability of the therapeutic protein. L-histidine is a frequently used buffer in commercial mAb formulations, valued for its ability to maintain pH and help stabilize the antibody during storage. acs.org The stabilizing mechanism of L-histidine is linked to its ability to shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing the propensity for aggregation. acs.org Studies have also demonstrated weak, stereospecific interactions between L-histidine and mAbs.

However, a review of available scientific literature does not provide specific data on the direct interaction of 1-Methyl-L-histidine with monoclonal antibodies for stabilization or formulation purposes. While 1-Methyl-L-histidine is a naturally occurring substituted amino acid, its role as a potential excipient or stabilizer in mAb formulations is not documented in the same way as its non-methylated counterpart, L-histidine. nih.gov Research has explored the effects of 1-methyl-l-histidine on the properties of other proteins, such as myosin, but not on monoclonal antibodies. google.com

Dietary Contributions and Metabolic Indication

1-Methyl-L-histidine found in the human body is primarily of exogenous origin, derived almost exclusively from the consumption of animal protein. acs.org It is not synthesized endogenously in humans. Its presence in urine and blood serves as a reliable biomarker for recent meat and fish intake. acs.org

The principal dietary source of 1-Methyl-L-histidine is the dipeptide anserine (β-alanyl-1-methyl-L-histidine), which is found in significant quantities in the skeletal muscle of many vertebrates, including chicken, turkey, rabbit, tuna, and salmon. acs.org When these foods are ingested, digestive enzymes, specifically dipeptidases like Cytosolic Non-specific Dipeptidase located in the small intestine and other tissues, hydrolyze anserine. acs.org This enzymatic breakdown releases 1-Methyl-L-histidine and β-alanine into the bloodstream. The body does not reuse the released 1-Methyl-L-histidine for protein synthesis, and it is eventually excreted, making its levels a direct reflection of recent dietary intake of anserine-containing foods. acs.org Consequently, individuals following vegetarian or vegan diets typically have very low to undetectable levels of 1-Methyl-L-histidine.

The table below illustrates the dietary origin of 1-Methyl-L-histidine.

Dietary SourcePrecursor CompoundMetabolic ProcessResulting Compound
Animal Protein (e.g., chicken, turkey, fish)AnserineEnzymatic Hydrolysis (by Dipeptidases)1-Methyl-L-histidine

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analysis of 1-Methyl-L-histidine. nih.govnih.gov These methods allow for the effective separation of 1-Methyl-L-histidine from other related amino acids and compounds, which is crucial for precise quantification. nih.gov Ion-exchange chromatography has also been historically employed for the separation of methylated basic amino acids, including 1-methylhistidine, using a single column and buffer system. nih.gov The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the available detection methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely applied analytical tool for the study of 1-Methyl-L-histidine hydrochloride. Its versatility allows for various separation strategies and detection methods, making it suitable for a wide range of research applications, from analyzing protein hydrolysates to quantifying metabolites in physiological fluids. nih.govnih.govnih.gov

The detection of 1-Methyl-L-histidine following HPLC separation can be achieved through ultraviolet (UV) or fluorescence detectors.

UV Detection : Most amino acids, including 1-Methyl-L-histidine, exhibit UV absorption only at short wavelengths, typically between 200 and 210 nm. shimadzu.com Several HPLC methods utilize UV detection in this low range for quantification. sielc.comsielc.com For instance, L-histidine monohydrochloride monohydrate has been quantified using HPLC with UV detection at 210 nm. europa.eu The mobile phase for such applications often consists of simple mixtures like acetonitrile (B52724), water, and an acid such as phosphoric or sulfuric acid. sielc.comsielc.comsielc.com

Fluorescence Detection : For higher sensitivity and selectivity, fluorescence detection is the preferred method. shimadzu.com Since 1-Methyl-L-histidine is not naturally fluorescent, this approach requires a derivatization step to attach a fluorescent tag to the molecule. nih.govnih.gov Fluorescence detection offers significantly lower limits of detection compared to UV detection, often by a factor of 200, making it ideal for analyzing trace amounts of the compound in biological samples. shimadzu.comresearchgate.net A common method involves derivatization with o-phthalaldehyde (B127526) (OPA), with fluorescence measured at excitation and emission wavelengths of approximately 360 nm and 440 nm, respectively. nih.gov

To enhance detectability, especially for UV and fluorescence detection, derivatization techniques are frequently employed. These can be performed either before the sample enters the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-Column Derivatization : In this technique, the amino acids are reacted with a derivatizing agent prior to injection into the HPLC system. actascientific.com A widely used reagent for primary amines like histidine is o-phthalaldehyde (OPA), often in the presence of a thiol like mercaptoethanol or 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. nih.govshimadzu.comnih.gov This approach has been successfully used to determine histidine and methylhistidines in plasma and urine, with detection limits of less than 1 picomole per injection. nih.gov The derivatization is often automated in modern HPLC autosamplers. nih.gov

Post-Column Derivatization (PCD) : PCD involves mixing the column effluent with derivatizing reagents in a reaction coil before it reaches the detector. actascientific.com This method is advantageous as it avoids the potential for multiple derivative products and separates the analyte from matrix interferences before the reaction. actascientific.commdpi.com Cation-exchange chromatography coupled with post-column derivatization with OPA and fluorimetric detection is a robust method for determining histidine in complex samples like saliva and hair care products. nih.govmdpi.com This specific reaction allows for the selective detection of histidine even in the presence of a complex sample background. mdpi.com

Table 1: Comparison of Derivatization Techniques for Histidine Analysis
TechniqueCommon ReagentsAdvantagesDisadvantagesTypical ApplicationReference
Pre-Columno-Phthalaldehyde (OPA)/Thiol, Dansyl Chloride, Phenyl isothiocyanate (PITC)High sensitivity, can be automated, wide reagent availability.Potential for multiple derivative products, reagent peaks may interfere.Quantification of amino acids in plasma and urine. nih.govactascientific.com
Post-Columno-Phthalaldehyde (OPA), Ninhydrin, FluorescamineHigh specificity, robust against matrix effects, derivatizes after separation.Requires additional hardware (pump, reactor), potential for band broadening.Analysis of histidine in complex matrices like saliva or commercial products. nih.govactascientific.commdpi.com

HILIC is a chromatographic technique well-suited for the separation of polar and hydrophilic compounds like 1-Methyl-L-histidine. sigmaaldrich.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comchromatographyonline.com Retention is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com

This technique is particularly advantageous because it can retain and separate underivatized amino acids that show little retention in reverse-phase chromatography. nih.gov HILIC provides an elution order that is roughly the reverse of that in RP-HPLC. sigmaaldrich.com Furthermore, the high organic content of the mobile phase is highly compatible with mass spectrometry detection, often leading to enhanced sensitivity. sigmaaldrich.comnih.gov A HILIC-based method has been developed for the rapid analysis of 36 underivatized amino acids in plasma, demonstrating excellent separation of isomers like leucine (B10760876) and isoleucine within an 18-minute run. nih.gov

Table 2: HILIC Method Parameters for Amino Acid Analysis
ParameterDescriptionReference
PrinciplePartitioning of polar analytes between a polar stationary phase and a high-organic mobile phase. sigmaaldrich.comchromatographyonline.com
Stationary PhasesBare silica, amide, diol, zwitterionic phases. chromatographyonline.comuva.nl
Mobile PhaseHigh concentration (60-95%) of acetonitrile with an aqueous buffer (e.g., ammonium (B1175870) formate). sigmaaldrich.com
Key AdvantageExcellent retention for very polar compounds without derivatization; MS compatibility. nih.gov
Application ExampleQuantification of 36 underivatized amino acids in plasma, including 1-Methyl-L-histidine. nih.gov

RP-HPLC is a widely used chromatographic method, though it presents challenges for highly polar molecules like 1-Methyl-L-histidine. helixchrom.com Standard C18 columns may provide insufficient retention for histidine and its derivatives, leading to poor peak shape and co-elution with the solvent front. helixchrom.com

To overcome this, several strategies are employed. One common approach is the use of ion-pairing reagents, such as 1-heptanesulfonic acid, in the mobile phase. researchgate.netmdpi.com These reagents form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase. researchgate.net Another approach involves using specialized reverse-phase columns with low silanol (B1196071) activity or mixed-mode columns that incorporate both reverse-phase and ion-exchange characteristics. sielc.comsielc.comhelixchrom.com A combined solid-phase extraction and reversed-phase gradient HPLC method has been successfully used for the sensitive and selective quantification of 1-methylhistidine in muscle tissue, with detection limits in the range of 0.005-0.010 mmol/kg. nih.gov

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the analysis of 1-Methyl-L-histidine. sigmaaldrich.comresearchgate.net It offers high sensitivity and specificity, allowing for the detection of compounds in the picomole range and unambiguous identification based on mass-to-charge ratio. sigmaaldrich.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. It is particularly valuable for studying 1-Methyl-L-histidine in the context of its chemical environment and its interactions with larger biomolecules like proteins.

Applications in Isotopic Exchange Kinetics

NMR spectroscopy can be used to monitor the kinetics of isotopic exchange, such as the exchange of protons with deuterium (B1214612) from a solvent (¹H-²H exchange). nih.gov This provides insights into the solvent accessibility of specific atoms within a molecule. For histidine residues in proteins, the rate of exchange of the C-2 proton on the imidazole (B134444) ring is sensitive to its local environment. nih.gov By monitoring the change in the NMR signal intensity over time in a deuterium oxide (²H₂O) solvent, the first-order rate constants for this exchange can be determined. These rates are indicative of the degree of protection from the solvent, which can be altered by conformational changes in a protein. nih.gov This approach can be applied to 1-Methyl-L-histidine to study how its methylation affects the properties of the imidazole ring and its accessibility.

Protein-Ligand Interaction Probing

NMR is an exceptionally useful tool for studying the interactions between small molecules (ligands) like 1-Methyl-L-histidine and proteins. youtube.com When a ligand binds to a protein, it can induce changes in the chemical environment of nearby amino acid residues, which can be detected as shifts in their corresponding signals in the NMR spectrum. youtube.com Two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are often used to monitor these changes. nih.gov Methyl groups, in particular, serve as sensitive probes for these interactions due to their favorable relaxation properties. frontiersin.org By observing the chemical shift perturbations of the protein's signals upon the addition of 1-Methyl-L-histidine, one can map the binding site and determine the affinity of the interaction. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate analysis of 1-Methyl-L-histidine from biological matrices such as blood plasma, urine, or tissue requires effective sample preparation and extraction protocols to remove interfering substances and concentrate the analyte. researchgate.net The choice of protocol depends on the analytical method to be used.

For LC-MS/MS and other liquid chromatography-based methods, a common first step is protein precipitation. This is often achieved by adding an organic solvent like methanol (B129727) or acetonitrile, or an acid such as sulfosalicylic acid, to the sample. uu.nlsciex.comresearchgate.net This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the amino acids and other small molecules, can be further purified or directly analyzed.

For GC-MS analysis, in addition to protein removal, a derivatization step is necessary as previously mentioned. researchgate.net This is typically performed after the initial extraction and clean-up. The goal of these protocols is to obtain a clean, concentrated sample of 1-Methyl-L-histidine that is compatible with the chosen analytical instrument, ensuring reliable and accurate quantification.

Application of Isotope-Labeled Analogs in Research

Stable isotope-labeled analogs of 1-Methyl-L-histidine are indispensable tools in modern biomedical and metabolic research. medchemexpress.comglpbio.com These compounds, in which one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), are chemically identical to their native counterparts but have a higher mass. isotope.com This mass difference allows them to be distinguished and quantified by mass spectrometry. Their primary applications include serving as internal standards for highly accurate quantification and as tracers to study the dynamics of metabolic pathways. chemie-brunschwig.chlumiprobe.comchemie-brunschwig.ch

In quantitative analysis, particularly using LC-MS or gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is added in a known amount to every sample, calibrator, and quality control sample. The IS is used to correct for variations in sample preparation and instrument response. An ideal IS behaves identically to the analyte during extraction, derivatization, and ionization, but is distinguishable by the detector.

Stable isotope-labeled (SIL) analogs are considered the gold standard for internal standards in mass spectrometry. lumiprobe.com 1-Methyl-L-histidine-d3, where three hydrogen atoms on the methyl group are replaced by deuterium, is a commercially available SIL analog used for this purpose. medchemexpress.comglpbio.comcdnisotopes.comlgcstandards.com It co-elutes with the endogenous 1-Methyl-L-histidine in chromatography but has a mass-to-charge ratio (m/z) that is 3 units higher. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, precise and accurate quantification can be achieved, effectively normalizing for any analyte loss during sample workup or fluctuations in mass spectrometer performance. medchemexpress.com

Table 1: Examples of Isotope-Labeled 1-Methyl-L-histidine Analogs

Labeled CompoundIsotopic LabelMass Increase (vs. native)Common Application
1-Methyl-L-histidine-d3Deuterium (D or ²H)+3 DaInternal Standard for Mass Spectrometry medchemexpress.comcdnisotopes.com
Nτ-methyl-l-histidine-¹⁵NNitrogen-15 (¹⁵N)Variable (depends on number of ¹⁵N)Internal Standard for Mass Spectrometry isotope.com
1-Methyl-L-histidine-¹³CCarbon-13 (¹³C)Variable (depends on number of ¹³C)Tracer for Metabolic Flux Analysis nih.gov

Isotope-labeled compounds are powerful tools for metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By introducing a labeled substrate (a "tracer") into a biological system, researchers can track the path of the labeled atoms as they are incorporated into various downstream metabolites.

1-Methyl-L-histidine is a product of post-translational modification and is released during the breakdown of large muscle proteins like actin and myosin. researchgate.nethmdb.ca It is not re-incorporated into new proteins. This makes it a valuable biomarker for myofibrillar protein degradation. By introducing amino acids labeled with stable isotopes (e.g., ¹³C- or ¹⁵N-histidine) into a research model, scientists can trace the rate at which these labeled precursors are incorporated into muscle protein and subsequently released as labeled 1-Methyl-L-histidine. This provides a dynamic measure of muscle protein turnover. Analyzing the isotopic enrichment patterns in 1-Methyl-L-histidine and its precursors over time allows for the calculation of protein synthesis and degradation rates, offering critical insights into the metabolic state in various physiological and pathological conditions. nih.gov

Comparative and Evolutionary Biochemical Perspectives

Presence and Distribution across Diverse Biological Systems

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is found across a wide array of biological systems, from prokaryotic bacteria to complex mammals. nih.gov Its presence and concentration, however, are not uniform and are influenced by both endogenous metabolic processes and dietary intake.

Bacteria and Fungi: The metabolism of N-methylated amino acids, including histidine derivatives, is a known bacterial process. cabidigitallibrary.org Certain bacteria possess pathways to utilize these compounds as nutrients. cabidigitallibrary.org For instance, some soil bacteria can metabolize methylated amino acids. nih.gov In fungi, while histone methylation is a well-studied epigenetic mechanism, the specific metabolism of free 1-Methyl-L-histidine is less characterized. nih.govmdpi.com The biosynthesis of histidine itself is a well-established pathway in fungi, which serves as a precursor for various derivatives. researchgate.net

Mammals: In mammals, the presence of 1-Methyl-L-histidine is largely attributed to the dietary intake of anserine (B1665513), a dipeptide of β-alanine and 1-Methyl-L-histidine found in the muscle tissue of many animals. rupahealth.comnih.gov Anserine is hydrolyzed in the body, releasing 1-Methyl-L-histidine, which is then excreted in the urine. smpdb.cahmdb.ca Consequently, urinary 1-Methyl-L-histidine is often used as a biomarker for meat consumption. rupahealth.com While not synthesized endogenously in humans, low basal levels of 1-MH have been detected in plasma, which may suggest its presence in some non-muscle tissues or a very low level of endogenous synthesis. nih.gov 1-Methyl-L-histidine is also a component of certain proteins, such as actin and myosin, as a result of post-translational modification. smpdb.ca

Species-Specific Variations in Histidine Methylation Enzymes and Pathways

The enzymatic machinery responsible for histidine methylation exhibits significant variation across different species, reflecting divergent evolutionary paths and physiological needs. This is particularly evident in the enzymes that catalyze the formation of 1-Methyl-L-histidine, either as a free amino acid derivative or within a peptide chain.

A key enzyme in this context is carnosine N-methyltransferase , which synthesizes anserine by methylating carnosine. Notably, the gene encoding this enzyme differs between mammals and other vertebrates. In birds and reptiles, anserine synthesis is catalyzed by an enzyme encoded by the histamine (B1213489) N-methyltransferase-like (HNMT-like) gene. nih.gov In contrast, mammalian genomes lack this gene, and the formation of anserine is carried out by a different methyltransferase encoded by the CARNMT1 gene (also known as UPF0586). nih.gov

The enzymes responsible for the post-translational methylation of histidine residues in proteins also show species-specific distribution. For example, in humans, several protein histidine methyltransferases (PHMTs) have been identified, including SETD3, METTL9, and METTL18. METTL9, which is specific for generating 1-methylhistidine, is found in nematodes and mammals but is absent in plants and yeast, suggesting a functional role specific to the animal kingdom. cabidigitallibrary.org

Differences in Dipeptide (Anserine/Carnosine) Metabolism across Species

The metabolism of the histidine-containing dipeptides, anserine and carnosine, displays remarkable diversity among various animal species. The relative abundance of these two dipeptides in skeletal muscle is a key distinguishing feature.

In most mammals, birds, and fish, both carnosine and anserine are present in skeletal muscle, although their ratios can vary significantly. nih.govumich.edu For instance, the muscle of many bird species, such as chickens, is particularly rich in anserine. jst.go.jpnih.gov In contrast, human skeletal muscle is unique in that it contains high concentrations of carnosine but little to no anserine. umich.eduumich.edu This suggests that the activity or expression of carnosine N-methyltransferase is very low in human muscle.

The synthesis of both dipeptides is dependent on the availability of their constituent amino acids, β-alanine and L-histidine (for carnosine) or 1-Methyl-L-histidine (for one of the anserine synthesis pathways). nih.gov The concentration of these dipeptides can be influenced by factors such as diet, age, and muscle fiber type. nih.govnih.gov

Comparative Analysis of Endogenous Levels in Different Organisms

The endogenous levels of 1-Methyl-L-histidine vary considerably across different organisms, largely reflecting the differences in their anserine and carnosine metabolism and dietary habits.

In humans, where anserine is not endogenously synthesized in significant amounts, the plasma and urine levels of 1-Methyl-L-histidine are primarily a reflection of dietary meat intake. rupahealth.comhealthmatters.io Vegetarians, for example, exhibit very low levels of urinary 1-Methyl-L-histidine.

In contrast, animals that synthesize anserine, such as chickens and rats, have notable endogenous levels of 1-Methyl-L-histidine, both as a free amino acid and as a component of anserine. umich.edujst.go.jp The following tables provide a comparative overview of the reported levels of 1-Methyl-L-histidine and related dipeptides in various species.

Table 1: Endogenous Levels of 1-Methyl-L-histidine in Biological Fluids

SpeciesFluidConcentrationReference(s)
Human (Adult)Plasma≤47 µmol/L rupahealth.com
Human (Adult)Urine23-1339 nmol/mg creatinine (B1669602) rupahealth.com
Human (Adult)Plasma9.8-15.6 µmol/L hmdb.ca
Human (Adult)Urine17.7-153.8 µmol/mmol creatinine hmdb.ca
Dairy CowPlasma0.5-15.0 µmol/L bevital.no

Table 2: Anserine and Carnosine Content in the Muscle of Various Species

SpeciesMuscleAnserine (mmol/g wet weight)Carnosine (mmol/g wet weight)Reference(s)
Chicken (Broiler)PectoralisPresent (increases with age)Present (higher than layer) jst.go.jp
Chicken (Korean Native)Breast29.12 (mM/g)10.69 (mM/g) nih.gov
RatGastrocnemius~7.0 (µmole/g)~2.5-3.8 (µmole/g) umich.edu
HumanStriatedTrace to none1-8 (µmoles/g wet weight) umich.edu

Advanced Research Avenues and Future Trajectories

Further Elucidation of Protein Histidine Methyltransferase Regulation and Specificity

A primary focus of future research is to gain a deeper understanding of how protein histidine methyltransferases are regulated and how they achieve their remarkable substrate specificity. Enzymes like SETD3 and METTL9 exhibit distinct specificities. SETD3 is known to be highly specific for methylating histidine 73 (H73) on β-actin. nih.govelifesciences.orgmdpi.com In contrast, METTL9 has a broader specificity, targeting the N1 position of the second histidine in a "His-x-His" (HxH) motif, where 'x' is typically a small amino acid. nih.govuniprot.orgnih.govnih.govoup.comuniprot.org

Future studies will likely concentrate on:

Identifying regulatory factors: Many methyltransferases exist in complexes with other proteins that are crucial for their catalytic activity and substrate specificity. nih.gov Identifying these interacting partners for SETD3 and METTL9 will be key to understanding their regulation.

Structural and mechanistic studies: High-resolution structural analyses of these enzymes in complex with their substrates will provide detailed insights into the molecular basis of their specificity. nih.govnih.gov For instance, engineering the active site of SETD3 has been shown to switch its target specificity from histidine to lysine (B10760008), highlighting the precise structural determinants of its function. osti.gov

Kinetic and biochemical characterization: Detailed enzymatic assays are needed to fully characterize the substrate scope and catalytic mechanisms. Studies have already begun to probe the pH dependence and mimic substrate tolerance of SETD3. nih.govresearchgate.net

Table 1: Specificity of Known Human Histidine Methyltransferases

EnzymeTarget PositionSubstrate(s)Recognition Motif
SETD3 N3 (τ)β-actin (His73)Highly specific to actin structure
METTL9 N1 (π)S100A9, NDUFB3, SLC39A5, etc.His-x-His (HxH)
METTL18 N3 (τ)Ribosomal protein RPL3Specific to RPL3 structure
CARNMT1 N1 (π)Carnosine, C3H zinc finger proteinsC3H zinc finger motifs

This table is based on data from multiple sources. nih.govnih.govelifesciences.orgmdpi.comnih.govuniprot.orgnih.govnih.govoup.comuniprot.orgnih.gov

Discovery of Novel Histidine-Methylated Proteins and their Untapped Functions

While actin was one of the first proteins identified to be histidine-methylated, recent advances in mass spectrometry-based proteomics have revealed that this modification is far more widespread than previously thought. nih.govoup.comnih.gov Mining of comprehensive human proteome datasets has led to the identification of hundreds of histidine methylation sites across a diverse range of proteins. oup.comnih.govresearchgate.net

Future research will aim to:

Expand the "histidine methylome": Continued proteomic screening of various cell types, tissues, and disease states will undoubtedly uncover many more histidine-methylated proteins. oup.comnih.gov

Functional characterization: The primary challenge will be to determine the functional consequences of these newly discovered methylation events. This will involve a combination of genetic approaches (e.g., knocking out the responsible methyltransferase), cell biology techniques, and biochemical assays. elifesciences.org

Link to cellular processes: The identification of methylated proteins involved in processes like RNA splicing, metal binding, and cytoskeletal dynamics suggests that histidine methylation plays a role in a wide array of fundamental cellular activities. nih.govmdpi.comoup.com

Detailed Mechanistic Studies of Histidine Methylation in Enzyme Active Sites

Understanding the precise chemical mechanism by which methyltransferases catalyze histidine methylation is a key area of ongoing research. The imidazole (B134444) ring of histidine presents two potential nitrogen atoms for methylation (N1 and N3), and enzymes have evolved to be highly specific for one or the other. mdpi.com

Key research questions include:

Role of active site residues: Structural studies have identified key amino acid residues in the active sites of enzymes like METTL9 and SETD3 that are crucial for positioning the target histidine and facilitating the methyl transfer from the S-adenosyl-L-methionine (SAM) co-substrate. nih.govnih.govnih.gov Mutagenesis of these residues often leads to a significant loss of enzymatic activity. nih.govnih.gov

Tautomer selection: The imidazole ring of histidine can exist in two tautomeric forms (Nπ-H and Nτ-H). It is believed that the enzyme's active site selects for the correct tautomer to ensure methylation at the proper nitrogen. nih.gov Computational simulations and structural data suggest that the enzyme stabilizes the specific tautomer required for the reaction. nih.gov

Catalytic mechanism: Further studies combining structural biology, computational modeling, and enzymology will be necessary to fully elucidate the transition state and the catalytic mechanism of methyl transfer in these enzymes. nih.govresearchgate.net

Development of Advanced Chemical Probes and Tools for Histidine Modifications

A significant challenge in studying histidine methylation has been the lack of specific tools, such as high-affinity antibodies or enrichment methods, that have greatly facilitated the study of other PTMs like phosphorylation and lysine methylation. nih.govoup.comnih.gov

The development of new chemical tools is a high priority and includes:

Chemical probes: Researchers are designing novel chemical probes that can selectively label histidine residues in proteins. rsc.orgsdu.dkresearchgate.net This includes strategies like visible light-enabled probes and methods using singlet oxygen and chemical probe relay labeling to achieve high selectivity for histidine. researchgate.netcam.ac.ukresearchgate.net

Engineered enzymes: The ability to engineer methyltransferases with altered specificity, as demonstrated with SETD3, opens the door to creating tools for targeted methylation of specific proteins. osti.gov

Improved analytical methods: Advances in mass spectrometry techniques are crucial for the large-scale identification and quantification of histidine methylation sites without the need for prior enrichment. oup.comnih.govsns.it

Investigation of 1-Methyl-L-histidine Roles Beyond Muscle Catabolism

Historically, 1-methylhistidine in urine has been primarily viewed as a biomarker for the breakdown of skeletal muscle proteins, particularly actin and myosin, or as an indicator of dietary meat intake. hmdb.carupahealth.com However, emerging evidence suggests that histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and its methylated analogue anserine (B1665513) (which can be a source of 1-methylhistidine), possess important biological activities. hmdb.canih.gov

Future research directions include:

Antioxidant and anti-glycating properties: Carnosine is known to have antioxidant, anti-glycating, and pH-buffering capabilities. nih.govnih.gov Research is needed to determine if 1-methylhistidine or its parent dipeptides share these protective roles in human physiology.

Neurological functions: Carnosine and related compounds are found in the brain and may have neuroprotective effects. nih.gov Investigating the potential roles of 1-methylhistidine in the nervous system is a promising area.

Metal chelation: The imidazole ring of histidine is a known metal-binding motif. Methylation of this ring could modulate the metal-binding properties of proteins, affecting their function. nih.govresearchgate.net This is particularly relevant for proteins like S100A9, a METTL9 substrate involved in metal sequestration during immune responses. oup.com

Exploration of Interactions with Other Post-Translational Modifications

Proteins are often decorated with multiple PTMs, and the interplay between these modifications, known as "PTM crosstalk," adds a further layer of regulatory complexity. nih.govportlandpress.com There is growing evidence for significant crosstalk between methylation and phosphorylation. researchgate.net

Future investigations should focus on:

Co-localization of PTMs: Proteomic studies have already shown that histidine methylation sites frequently co-localize with functionally important phosphorylation sites and disease-associated mutations. nih.govoup.comnih.gov

Functional consequences of crosstalk: The key question is whether these co-occurring modifications are functionally linked. For example, does the phosphorylation of a nearby residue inhibit or enhance the methylation of a histidine, or vice versa? nih.govnih.gov This "methyl-phospho switch" can be a critical regulatory mechanism. nih.gov

Impact on signaling pathways: Understanding how PTM crosstalk involving histidine methylation integrates into broader cellular signaling networks is a major goal. portlandpress.commdpi.com This will require systems-level approaches to map these complex interactions.

Understanding the Influence of Methylation on Protein Biophysical Properties

The addition of a methyl group to a histidine residue, while small, can have significant effects on the biophysical properties of a protein. nih.govresearchgate.net

These changes can include:

Altered hydrophobicity and volume: Methylation increases the molecular volume and hydrophobicity of the histidine side chain. nih.govresearchgate.net

Fixed protonation state: It abrogates the ability of the histidine to act as a proton donor or acceptor, effectively locking its acid-base properties. researchgate.net

Structural and dynamic changes: Molecular dynamics simulations have shown that the methylation of H73 in actin can alter the protein's plasticity, affecting nucleotide binding and the release of inorganic phosphate (B84403) during filament dynamics. researchgate.net

Future research will utilize biophysical techniques like NMR spectroscopy, X-ray crystallography, and computational modeling to systematically investigate how histidine methylation impacts protein structure, stability, dynamics, and interactions with other molecules.

Q & A

Q. What analytical methods are recommended to distinguish 1-Methyl-L-histidine hydrochloride from its structural isomers (e.g., 3-Methyl-L-histidine) in biological samples?

To differentiate 1-Methyl-L-histidine from 3-Methyl-L-histidine, use high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS). Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) columns, which resolve methylated histidine isomers based on retention time differences. Validate specificity by spiking samples with reference standards of both isomers and cross-checking with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers ensure the purity and stability of this compound in experimental preparations?

Assess purity via HPLC with UV detection at 210 nm, and confirm identity using Fourier-transform infrared spectroscopy (FTIR) or NMR. For stability, store the compound in airtight, light-protected containers at −20°C, and avoid repeated freeze-thaw cycles. Monitor degradation by tracking pH changes in aqueous solutions and testing for heavy metal contamination (e.g., via ICP-MS) to comply with pharmacopeial standards .

Q. What are the key applications of this compound as a biomarker in metabolic studies?

1-Methyl-L-histidine serves as a biomarker for skeletal muscle turnover and dietary meat intake. Quantify it in urine or plasma using stable isotope dilution assays (SIDAs) with deuterated internal standards. Normalize levels against creatinine to account for renal excretion variability. Cross-validate findings with dietary logs to distinguish endogenous production from exogenous intake .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution to avoid inhalation of fine particles. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store separately from strong acids or oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How should researchers design longitudinal studies to investigate 1-Methyl-L-histidine’s role in aging-related muscle atrophy?

Implement a controlled crossover design with age-stratified cohorts. Measure baseline 1-Methyl-L-histidine levels via LC-MS/MS in serum and muscle biopsies. Pair these with DEXA scans for muscle mass quantification. Include dietary controls (e.g., vegetarian vs. omnivorous diets) and adjust for confounders like physical activity using accelerometry data. Use mixed-effects models to analyze temporal trends .

Q. How can conflicting data on 1-Methyl-L-histidine’s association with renal dysfunction be resolved?

Address discrepancies by standardizing sample collection protocols (e.g., 24-hour urine vs. spot urine) and adjusting for glomerular filtration rate (GFR). Perform meta-analyses of cohort studies, stratifying by comorbidities (e.g., diabetes). Validate assays for cross-reactivity with 3-Methyl-L-histidine using immunoabsorption techniques or CRISPR-edited cell models lacking specific methyltransferases .

Q. What in vivo models are suitable for tracing the metabolic fate of this compound?

Use dual-isotope tracer studies in rodents: administer ¹³C-labeled 1-Methyl-L-histidine intravenously and track its incorporation into muscle proteins and excretion pathways via isotope ratio mass spectrometry (IRMS). Compare with germ-free mice to assess gut microbiota contributions. For tissue-specific metabolism, employ PET imaging with radiolabeled analogs (e.g., ¹⁸F-1-Methyl-L-histidine) .

Q. What synthetic strategies mitigate hygroscopicity issues in this compound formulations?

Crystallize the compound in ethanol-water mixtures under nitrogen to reduce moisture uptake. For lyophilized formulations, add cryoprotectants like trehalose. Characterize hygroscopicity using dynamic vapor sorption (DVS) analysis. For oral delivery, encapsulate in enteric-coated tablets to prevent gastric degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.